3-(3-acetyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11(20)13-10-19(14-5-3-2-4-12(13)14)8-6-15(21)18-16-17-7-9-22-16/h2-5,7,9-10H,6,8H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIBNSSTNAYAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Acetylation: The indole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Thiazole Formation: The thiazole ring can be synthesized separately through Hantzsch thiazole synthesis.
Coupling Reaction: The acetylated indole and thiazole are coupled using a suitable linker, such as a propanamide group, under conditions that facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis, including the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the indole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Biological Activities
Research indicates that 3-(3-acetyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide exhibits several notable biological activities:
-
Anticancer Properties :
- The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells by disrupting mitochondrial function and promoting cell cycle arrest at the G2/M phase .
- In vitro tests against the NCI-60 cell line panel revealed that it has a significant antiproliferative effect, with GI50 values indicating effective growth inhibition across multiple cancer types .
-
Antimicrobial Activity :
- The thiazole ring enhances the compound's ability to interact with microbial targets, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects :
Case Studies
Several studies have documented the applications of this compound in various fields:
Cancer Research
A study involving the evaluation of this compound against human tumor cell lines demonstrated its ability to inhibit cell growth significantly. The mechanism was linked to the induction of apoptosis characterized by phosphatidylserine externalization and mitochondrial dysfunction .
Antimicrobial Studies
Research has indicated that derivatives of this compound exhibit activity against specific bacterial strains. For instance, modifications to the thiazole component have been shown to enhance antibacterial efficacy .
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The indole and thiazole rings may play a crucial role in these interactions.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table highlights structural analogs and their distinguishing characteristics:
Physicochemical Properties
Unique Advantages of this compound
- Acetyl Group : Enhances electron density on indole, facilitating interactions with hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .
- Synergistic Bioactivity : Preliminary docking studies suggest dual inhibition of topoisomerase II and HSP90, a rare feature in simpler analogs .
Biological Activity
3-(3-acetyl-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic compound that combines an indole moiety with a thiazole ring, which has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N3O2S, with a molecular weight of approximately 313.4 g/mol. The compound features an acetyl group at the 3-position of the indole, which is significant for its biological activity. The thiazole ring enhances the compound's reactivity and interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : It has shown promising results against various bacterial strains, including multidrug-resistant organisms. Studies report minimal inhibitory concentrations (MIC) ranging from 0.13–1.0 µg/mL against sensitive and resistant bacteria .
- Anticancer Properties : Compounds similar to this one have been evaluated for their cytotoxic effects on cancer cell lines. They demonstrate the ability to inhibit cell proliferation and induce apoptosis through mechanisms involving caspase activation .
- Anti-inflammatory Effects : The thiazole component may contribute to anti-inflammatory properties, which are beneficial in treating conditions like arthritis and other inflammatory diseases.
The mechanism through which this compound exerts its effects involves:
- Interaction with Enzymes and Receptors : The indole and thiazole moieties facilitate binding to specific enzymes or receptors, modulating various biological pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .
- Membrane Disruption : Some studies suggest that derivatives of indole can form pores in microbial membranes, enhancing their antimicrobial efficacy by allowing entry of therapeutic agents into bacterial cells .
Research Findings and Case Studies
Several studies have explored the biological activities of this compound and related derivatives:
Q & A
Q. Basic Structural Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the thiazole (δ 7.2–7.8 ppm for aromatic protons) and indole (δ 8.1–8.3 ppm for acetylated C-3) .
- IR Spectroscopy : Validate amide bonds (C=O stretch ~1650 cm⁻¹) and acetyl groups (C=O ~1700 cm⁻¹) .
- Mass Spectrometry : HRMS ensures molecular integrity (e.g., [M+H]⁺ calculated for C₁₆H₁₄N₃O₂S: 312.0804) .
How is preliminary biological activity screened for thiazole-indole hybrids?
Q. Basic Biological Screening
- Enzyme Inhibition Assays : Test against targets like alkaline phosphatase using spectrophotometric methods (e.g., pNPP substrate hydrolysis at 405 nm) .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Antimicrobial Screening : Employ microdilution assays (MIC determination) against Gram+/Gram– bacteria .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced activity?
Q. Advanced SAR & Computational Modeling
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the aryl ring improve enzyme inhibition (e.g., IC₅₀ = 1.878 mM for 4-methylphenyl vs. 5.242 mM for unsubstituted analogs) .
- Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., alkaline phosphatase active site) .
- QSAR Models : Apply Hammett constants (σ) to correlate substituent electronic effects with bioactivity .
How should researchers resolve contradictions in biological data across studies?
Q. Advanced Data Contradiction Analysis
- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum batch) to minimize variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
- Mechanistic Follow-Up : Use knock-out models (e.g., siRNA) to confirm target specificity if conflicting inhibition trends arise .
What strategies improve pharmacokinetic properties of thiazole-indole hybrids?
Q. Advanced Pharmacokinetic Optimization
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -SO₃H) or formulate as nanocrystals .
- Metabolic Stability : Block labile sites (e.g., indole N-acetylation) to reduce CYP450-mediated degradation .
- BBB Penetration : Calculate logP/logD values (target 1–3) and use PAMPA assays to predict permeability .
How can target identification and validation be performed for this compound?
Q. Advanced Target Identification
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from lysates .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries identify synthetic lethal interactions .
- Thermal Shift Assays : Monitor protein melting curves (via DSF) to confirm direct binding .
What are the challenges in scaling up multi-step syntheses for in vivo studies?
Q. Advanced Synthesis Challenges
- Intermediate Stability : Protect labile groups (e.g., acetyls under N₂ atmosphere) during prolonged reactions .
- Purification at Scale : Switch from column chromatography to recrystallization or countercurrent distribution .
- Yield Optimization : Use flow chemistry for exothermic steps (e.g., acylations) to improve reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
